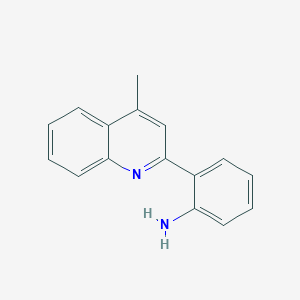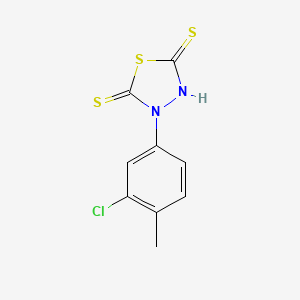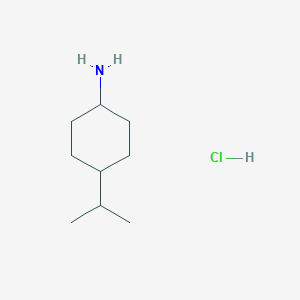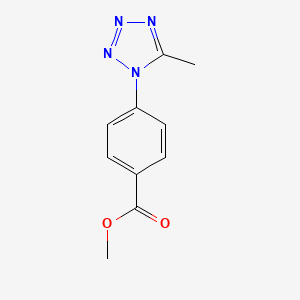
2-(4-Methylquinolin-2-yl)aniline
Vue d'ensemble
Description
2-(4-Methylquinolin-2-yl)aniline (MQA) is an organic compound that has been studied extensively in the scientific community due to its potential applications. MQA is a derivative of quinoline and aniline, which are both aromatic compounds. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol and acetone. MQA has been widely used in the synthesis of various other compounds and has been studied for its potential applications in various fields such as biochemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
1. Fluorescent Thermometer Development
The compound N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline shows increased fluorescence intensity with rising temperature. This property is utilized in a fluorescent thermometer with a mega-Stokes shift and a positive temperature coefficient. It is effective in detecting temperature ratiometrically due to its temperature-dependent fluorescence spectrum (Cao et al., 2014).
2. Synthesis Techniques
A high-throughput one-pot synthesis method for various 2-methylquinolines, using anilines and ethyl vinyl ether, has been developed. This method provides an efficient approach for synthesizing 2-methylquinolines in good yield (Chandrashekarappa et al., 2013).
3. Gas-Phase Synthesis Over Zeolites
4-Methylquinoline and 2-methylquinoline have been synthesized from acetaldehyde and aniline in the gas phase over BEA* zeolite catalysts. This method offers insights into the reaction mechanism and the influence of postsynthesis fluorination on product selectivity (Brosius et al., 2006).
4. Anticancer and Antibacterial Applications
N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline Schiff bases show potential in in vitro antibacterial activity and in silico studies towards cancer and malarial proteins. This demonstrates the multifunctional lead property of these compounds for further study (PradeepP. et al., 2015).
5. Stereoselective Synthesis of Quinolines
The CAN-catalyzed reaction between anilines and vinyl ethers leads to the stereoselective synthesis of 2-methylquinoline derivatives. This reaction highlights a novel approach to quinoline synthesis with minimal side products (Sridharan et al., 2007).
6. Oxidative C-H/C-H Cross-Coupling
Iodine-mediated oxidative C-H/C-H cross-coupling of unprotected anilines and 2-methylquinoline demonstrates a site-selective approach for synthesizing free amino groups containing methanones, offering a new perspective on C-H functionalization (Rahim et al., 2018).
7. Quinoline Synthesis Via Knorr Reaction
The Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one involves a condensation between β-keto esters and 4-bromoaniline. This synthesis provides a detailed study of the reaction steps, offering a deeper understanding of quinoline chemistry (Wlodarczyk et al., 2011).
8. Antimicrobial Activity of Quinolines
Substituted ethyl 2-(quinolin-4-yl)propanoates, synthesized from anilines, showed potent antimicrobial activity against Helicobacter pylori, highlighting the potential of these compounds in antimicrobial applications (Khan et al., 2013).
9. Synthesis of Aminoalkyl-Functionalized Quinolines
A novel approach for synthesizing aminoalkyl-functionalized 4-arylquinolines via the Friedländer reaction was developed. This method provides access to a variety of 4-arylquinoline derivatives under mild conditions (Rozhkova et al., 2020).
Propriétés
IUPAC Name |
2-(4-methylquinolin-2-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-11-10-16(13-7-2-4-8-14(13)17)18-15-9-5-3-6-12(11)15/h2-10H,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLXQMXKVVPUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287671 | |
| Record name | 2-(4-methylquinolin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylquinolin-2-yl)aniline | |
CAS RN |
6637-33-8 | |
| Record name | NSC403437 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC52096 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methylquinolin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate](/img/structure/B6612278.png)



![Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl-](/img/structure/B6612298.png)
![ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B6612301.png)
![methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612312.png)
![methyl 5-[(2-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612317.png)
![2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol](/img/structure/B6612334.png)


![N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide](/img/structure/B6612347.png)
![5,6-Dimethyl-2-[(methylthio)methyl]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6612351.png)
![Acetonitrile, [(4-bromophenyl)thio]-](/img/structure/B6612356.png)